molecular formula C16H22BrClF2N2O4 B2985761 Ethyl 4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 473804-56-7

Ethyl 4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2985761
CAS No.: 473804-56-7
M. Wt: 459.71
InChI Key: SUMKBPFFSOGVIL-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a phenoxypropyl backbone substituted with bromine and fluorine atoms. The molecule comprises:

  • A piperazine ring functionalized with an ethyl carboxylate group.
  • A 2-hydroxypropyl linker connecting the piperazine to a substituted phenoxy group.
  • A 4-bromo-2,6-difluorophenoxy moiety, which distinguishes it from similar compounds through its halogen-rich aromatic system.

The presence of bromine and fluorine substituents likely enhances electrophilicity and lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties compared to analogs with methyl or chloro groups .

Properties

IUPAC Name

ethyl 4-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrF2N2O4.ClH/c1-2-24-16(23)21-5-3-20(4-6-21)9-12(22)10-25-15-13(18)7-11(17)8-14(15)19;/h7-8,12,22H,2-6,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMKBPFFSOGVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2F)Br)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog Analysis

Key analogs (Table 1) share the ethyl piperazine carboxylate hydrochloride core but differ in phenoxy substituents, impacting their physicochemical and biological profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Phenoxy Substituents Molecular Formula* Molecular Weight* Key Features
Target Compound 4-bromo-2,6-difluoro C₁₉H₂₂BrClF₂N₂O₄ ~530.7† Bromine (electrophilic), fluorine (enhanced lipophilicity)
Ethyl 4-[3-(3,4-dimethylphenoxy)-...]‡ () 3,4-dimethyl C₁₈H₂₉ClN₂O₄ 372.890 Methyl groups increase lipophilicity; reduced polarity
HBK15 () 2-chloro-6-methyl Not reported Chlorine enhances electronic effects; potential for halogen bonding
Ethyl 4-(3-(4-acetylphenoxy)-...) () 4-acetyl Not reported Acetyl group enables hydrogen bonding; polar surface area increased

*Molecular formulas and weights for the target compound are calculated based on structural similarity.
†Estimated using atomic masses (Br ≈ 79.9, F ≈ 19.0).
‡Full name truncated for brevity.

Substituent Impact on Properties

  • Fluorine’s electron-withdrawing nature may further polarize the aromatic ring .
  • Lipophilicity : Bromine and fluorine substituents likely increase logP compared to methyl groups (), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Synthetic Accessibility: Analogs in and –15 are synthesized via nucleophilic substitution or coupling reactions. The target compound would require brominated/difluorinated phenol precursors, which may pose synthetic challenges .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound can be synthesized via a multi-step procedure involving:

  • Coupling reactions : Use of EDC•HCl and HOBt as coupling agents to form amide or ester bonds between the piperazine core and substituted phenoxypropyl groups .
  • Epoxide ring-opening : Reaction of epichlorohydrin derivatives with bromo-difluorophenol to introduce the 2-hydroxypropyl moiety, followed by piperazine functionalization .
  • Salt formation : Final treatment with dry HCl in Et₂O to obtain the hydrochloride salt . Purification typically employs flash chromatography (silica gel, EtOAc/hexane gradients) and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents or diastereomers) .
  • X-ray crystallography : SHELX suite (SHELXL/SHELXS) for single-crystal structure determination, particularly to resolve stereochemistry .
  • HPLC-MS : For purity assessment and identification of byproducts (e.g., incomplete coupling intermediates) .

Q. What are the key stability considerations for storing this compound?

  • Hygroscopicity : Store in airtight containers under inert gas (N₂/Ar) due to sensitivity to moisture, which may hydrolyze ester or carbamate groups .
  • Temperature : Avoid prolonged exposure to >25°C to prevent decomposition (e.g., Hoffman elimination of piperazine derivatives) .
  • Light sensitivity : Protect from UV light to minimize halogen (Br/F) bond cleavage .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

  • Chiral catalysts : Use of enantioselective catalysts (e.g., Jacobsen’s catalyst) during epoxide formation to control the 2-hydroxypropyl configuration .
  • Dynamic resolution : Adjust reaction pH and temperature to favor crystallization of the desired diastereomer .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict transition states and optimize reaction pathways for stereocontrol .

Q. How should researchers resolve discrepancies between crystallographic and spectroscopic data?

  • Validation tools : Use PLATON (ADDSYM) to check for missed symmetry in X-ray data and ensure correct space group assignment .
  • Density functional theory (DFT) : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-31G*) to identify misassigned peaks .
  • Multi-method cross-validation : Combine solid-state (X-ray) and solution-state (NMR/IR) data to confirm conformational flexibility or polymorphism .

Q. What strategies mitigate byproduct formation during piperazine functionalization?

  • Protecting groups : Use Boc or Fmoc groups to prevent N-alkylation side reactions during coupling steps .
  • Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 acyl chloride:piperazine) to minimize unreacted intermediates .
  • In situ monitoring : ReactIR or LC-MS to track reaction progress and adjust conditions (e.g., temperature, solvent polarity) in real time .

Q. How can the compound’s bioactivity be rationalized through structure-activity relationships (SAR)?

  • Fragment-based design : Replace the 4-bromo-2,6-difluorophenoxy group with bioisosteres (e.g., trifluoromethyl) to assess halogen bonding effects .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., kinase domains) .
  • Metabolic stability assays : Incubate with liver microsomes to evaluate esterase-mediated hydrolysis and guide prodrug optimization .

Methodological Considerations

  • Crystallography : Refine structures using SHELXL with Hirshfeld atom refinement (HAR) for accurate hydrogen positioning .
  • Synthetic scale-up : Transition from batch to flow chemistry for hazardous steps (e.g., HCl gas exposure) to improve safety and reproducibility .
  • Data reporting : Adhere to IUPAC guidelines for reporting NMR shifts and crystallographic parameters (e.g., CIF files) to ensure reproducibility .

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